molecular formula C10H17F3O B13711747 4-Propyl-1-(trifluoromethyl)cyclohexanol

4-Propyl-1-(trifluoromethyl)cyclohexanol

Cat. No.: B13711747
M. Wt: 210.24 g/mol
InChI Key: NZUJLGHLZKGGAI-UHFFFAOYSA-N
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Description

4-Propyl-1-(trifluoromethyl)cyclohexanol is an organic compound belonging to the class of cyclohexanols Cyclohexanols are cyclic alcohols derived from cyclohexane, characterized by the presence of a hydroxyl group (-OH) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1-(trifluoromethyl)cyclohexanol can be achieved through several methodsThis process typically employs catalysts such as Ru/ZrO2-La(OH)3 under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing supported metal catalysts to ensure high selectivity and yield. The reaction conditions, including temperature, pressure, and medium, are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Propyl-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Propyl-1-(trifluoromethyl)cyclohexanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propyl-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

    Cyclohexanol: Lacks the trifluoromethyl and propyl groups, resulting in different chemical properties.

    4-Propylcyclohexanol: Similar structure but without the trifluoromethyl group.

    4-(Trifluoromethyl)cyclohexanol: Similar structure but without the propyl group

Uniqueness: The combination of these substituents enhances its reactivity and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C10H17F3O

Molecular Weight

210.24 g/mol

IUPAC Name

4-propyl-1-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C10H17F3O/c1-2-3-8-4-6-9(14,7-5-8)10(11,12)13/h8,14H,2-7H2,1H3

InChI Key

NZUJLGHLZKGGAI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(C(F)(F)F)O

Origin of Product

United States

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